molecular formula C17H13NO3 B14394207 2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol CAS No. 90101-68-1

2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol

Cat. No.: B14394207
CAS No.: 90101-68-1
M. Wt: 279.29 g/mol
InChI Key: FFXDYVURXQLXRK-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol is a chemical compound known for its unique structure and properties It features a hexa-3,5-diyn-2-ol backbone with a methyl group at the second position and a 4-nitronaphthalen-1-yl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol typically involves multi-step organic reactions. One common method includes the coupling of 2-methylhexa-3,5-diyn-2-ol with 4-nitronaphthalen-1-yl derivatives under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines .

Scientific Research Applications

2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol stands out due to the presence of both a nitro group and a naphthalenyl moiety, which confer unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research .

Properties

CAS No.

90101-68-1

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol

InChI

InChI=1S/C17H13NO3/c1-17(2,19)12-6-5-7-13-10-11-16(18(20)21)15-9-4-3-8-14(13)15/h3-4,8-11,19H,1-2H3

InChI Key

FFXDYVURXQLXRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-])O

Origin of Product

United States

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